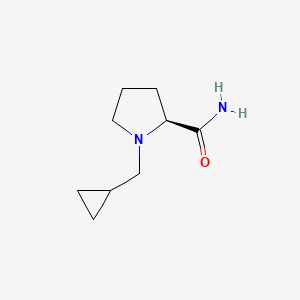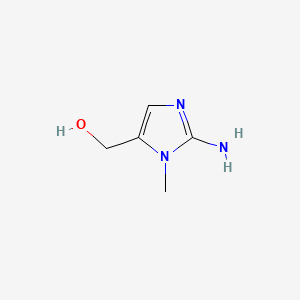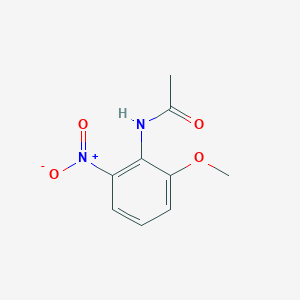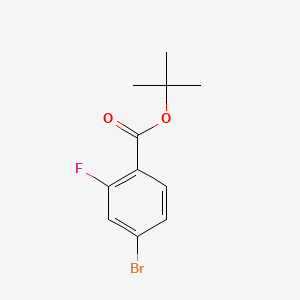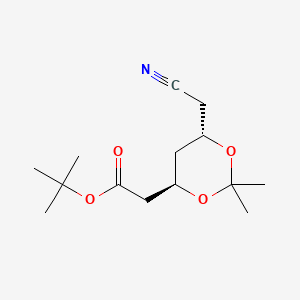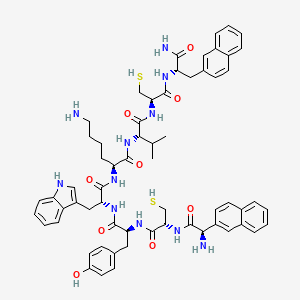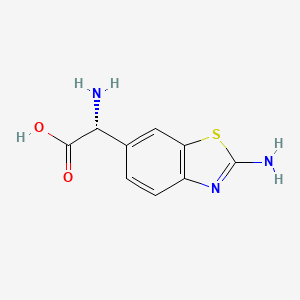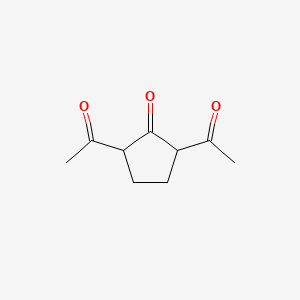
2,5-Diacetylcyclopentanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Diacetylcyclopentanone is a derivative of cyclopentanone, characterized by the presence of two acetyl groups at the 2 and 5 positions of the cyclopentanone ring. This compound is known for its utility in organic synthesis, particularly in the creation of complex organic molecules and peptidase IV inhibitors, which have applications in the treatment of type 2 diabetes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Diacetylcyclopentanone typically involves the acetylation of cyclopentanone. One common method includes the reaction of cyclopentanone with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction proceeds under reflux conditions, leading to the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the process .
Analyse Chemischer Reaktionen
Types of Reactions: 2,5-Diacetylcyclopentanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetyl groups to alcohols.
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketones, while reduction can produce diols .
Wissenschaftliche Forschungsanwendungen
2,5-Diacetylcyclopentanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as an intermediate in various chemical reactions.
Industry: The compound is used in the production of pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism of action of 2,5-Diacetylcyclopentanone, particularly in its role as a peptidase IV inhibitor, involves the inhibition of the enzyme dipeptidyl peptidase IV (DPP-IV). This enzyme is responsible for the degradation of incretin hormones, which regulate insulin secretion. By inhibiting DPP-IV, this compound helps to prolong the activity of incretin hormones, thereby enhancing insulin secretion and improving blood glucose control .
Vergleich Mit ähnlichen Verbindungen
Cyclopentanone: The parent compound, which lacks the acetyl groups.
2,5-Dimethylcyclopentanone: A similar compound with methyl groups instead of acetyl groups.
2,5-Diacetylcyclohexanone: A similar compound with a six-membered ring instead of a five-membered ring.
Uniqueness: 2,5-Diacetylcyclopentanone is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of two acetyl groups at the 2 and 5 positions allows for specific interactions with enzymes and other biological targets, making it a valuable compound in both research and industrial applications .
Eigenschaften
IUPAC Name |
2,5-diacetylcyclopentan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3/c1-5(10)7-3-4-8(6(2)11)9(7)12/h7-8H,3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLASDIPTJBGRBZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCC(C1=O)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80702777 |
Source


|
| Record name | 2,5-Diacetylcyclopentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80702777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18341-51-0 |
Source


|
| Record name | 2,5-Diacetylcyclopentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80702777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2,5,7-Triazaspiro[3.4]octane-6,8-dione hydrochloride](/img/structure/B570376.png)
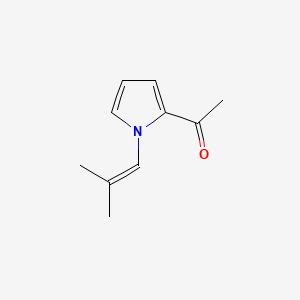
![6-Methyl-1,6-diazaspiro[3.4]octane](/img/structure/B570379.png)
